4-Fluorophenylethynyl bromide
Description
Contextual Significance of Fluorinated Arylalkynes in Contemporary Organic Synthesis
Fluorinated arylalkynes are a class of organic compounds that have garnered significant attention in modern chemical research. The incorporation of fluorine into an arylalkyne framework imparts unique electronic properties and enhanced metabolic stability to the resulting molecules. nih.govwikipedia.org The high electronegativity of the fluorine atom can influence the reactivity of the alkyne group and the aromatic ring, making these compounds valuable precursors in various chemical transformations. nih.gov Polyfluorinated arylalkynes, in particular, are recognized as powerful building blocks due to their versatility in being converted into a wide array of useful molecules. researchgate.net Their applications span across medicinal chemistry, agrochemicals, and materials science, where the presence of fluorine can significantly modulate a compound's biological activity and physical properties. nih.govresearchgate.net
Defining the Role of 4-Fluorophenylethynyl Bromide as a Chemical Entity and Synthon
This compound is a specific fluorinated arylalkyne with the chemical formula C₈H₄BrF. It is characterized by a 4-fluorophenyl group attached to a bromoethynyl moiety. This structure makes it a valuable bifunctional reagent in organic synthesis. The bromoalkyne portion can readily participate in a variety of coupling reactions, most notably the Sonogashira cross-coupling, which forms carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. researchgate.net
In the context of retrosynthetic analysis, this compound serves as a "synthon," a conceptual unit representing a potential starting material. wikipedia.org Specifically, it can act as a source for the 4-fluorophenylethynyl cation or a related reactive species. Its synthetic equivalent, the actual reagent used in the laboratory, enables the introduction of the 4-fluorophenylethynyl group into a target molecule. This is exemplified in its use to create more complex structures, such as substituted 1H-indole-2-carbonitriles. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrF |
| Molecular Weight | 200.02 g/mol |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
| Solubility | Not specified in provided results |
Overview of Current Research Trends and Strategic Importance in Chemical Sciences
Current research highlights the strategic importance of this compound and its derivatives in diverse areas of chemical science.
In materials science , fluorinated phenylethynyl compounds are being explored for the development of advanced materials. For instance, the hydrogen/fluorine substitution strategy has been employed to create single-component organosilicon ferroelectrics. acs.orgnih.gov Tetrakis(4-fluorophenylethynyl)silane (TFPES), synthesized from a related precursor, exhibits ferroelectric properties with a high Curie temperature, demonstrating the potential of these building blocks in creating functional materials with applications in electronics and data storage. acs.orgnih.gov
In medicinal chemistry , the 4-fluorophenylacetylene scaffold, which can be derived from this compound, is a key component in the synthesis of biologically active molecules. beilstein-journals.orgbeilstein-journals.org Derivatives have been incorporated into thiodigalactoside (B104359) compounds that show high affinity and selectivity for galectin-3, a protein implicated in cancer and inflammation. acs.org Furthermore, Sonogashira cross-coupling reactions using derivatives of this compound are employed to synthesize radiolabeled tracers for positron emission tomography (PET), a crucial medical imaging technique. researchgate.netresearchgate.net
Examples of Reactions Involving this compound or its Derivatives
| Reaction Type | Reactants | Product | Significance |
| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, 4-fluorophenylacetylene | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | Synthesis of functionalized indole (B1671886) derivatives mdpi.com |
| Cycloaddition | Azide-functionalized thiogalactoside, 4-fluorophenylacetylene | 3-(4-(4-Fluorophenyl)-1,2,3-triazol-1-yl)-thiogalactoside derivative | Creation of potent and selective galectin-3 inhibitors acs.org |
| Grignard Reaction | [2-(4-fluorophenyl)ethynyl]magnesium bromide | Imide adducts | Diastereoselective synthesis of substituted pyrrolidinones rsc.org |
The versatility of this compound as a synthon continues to drive innovation in the synthesis of novel organic molecules with tailored properties for a wide range of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJRZDQIBGKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluorophenylethynyl Bromide and Its Derivatives
Direct Synthesis of 4-Fluorophenylethynyl Bromide
The direct synthesis of this compound, a valuable bromoalkyne intermediate, can be approached from precursors like 4-fluorophenylacetylene or through multi-step sequences starting from 4-fluorobenzaldehyde (B137897).
Routes from 4-Fluorophenylacetylene Precursors
A primary and direct route to this compound involves the electrophilic bromination of a metal acetylide derived from 4-fluorophenylacetylene. This method ensures high regioselectivity, placing the bromine atom exclusively at the terminal position of the alkyne. The reaction typically proceeds in two steps under anhydrous conditions:
Deprotonation: 4-Fluorophenylacetylene is treated with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This step generates a lithium 4-fluorophenylacetylide intermediate.
Electrophilic Bromination: The resulting acetylide is then quenched with an electrophilic bromine source, like molecular bromine (Br₂), to yield the final product, 1-bromo-2-(4-fluorophenyl)ethyne.
A representative procedure for a similar transformation involves dissolving the starting terminal alkyne in anhydrous THF, cooling the solution, and adding n-BuLi to form the lithium acetylide. After a short stirring period, bromine is added to furnish the bromoalkyne, which can be isolated after an aqueous workup. orgsyn.org
Regioselective Halogenation and Functional Group Interconversion Strategies
Functional group interconversion provides an alternative and powerful strategy for the synthesis of this compound, most notably through the Corey-Fuchs reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgjk-sci.com This two-step homologation allows for the conversion of an aldehyde into a terminal alkyne, with the crucial ability to isolate the intermediate 1-bromoalkyne. wikipedia.org
The process begins with 4-fluorobenzaldehyde and involves:
Dibromo-olefination: The aldehyde reacts with a reagent mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to form 1,1-dibromo-2-(4-fluorophenyl)ethene. The addition of zinc dust can improve yields and simplify the purification process. wikipedia.orgjk-sci.com
Elimination/Rearrangement: The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent like n-BuLi. The first equivalent induces dehydrobromination to form the desired this compound. It is crucial to control the stoichiometry and conditions, as a second equivalent of base will lead to lithium-halogen exchange and subsequent formation of the terminal alkyne, 4-fluorophenylacetylene, after an aqueous workup. organic-chemistry.orgwikipedia.org
This methodology represents a highly regioselective functional group interconversion, transforming a carbonyl group into a bromoalkynyl group.
Synthesis of Compounds Incorporating the 4-Fluorophenylethynyl Moiety via Cross-Coupling
The 4-fluorophenylethynyl group is commonly introduced into complex molecules using palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method.
Palladium-Catalyzed Sonogashira Coupling: Substrate Scope and Efficiency with 4-Fluorophenyl Halides and Terminal Alkynes
The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To incorporate the 4-fluorophenylethynyl moiety, one can couple 4-fluorophenylacetylene with various aryl or heterocyclic halides. google.comrsc.orggla.ac.uk This approach has been successfully applied in the synthesis of diverse molecular structures, including precursors for PET tracers and complex heterocyclic systems. google.comgla.ac.uk For instance, 4-fluorophenylacetylene has been coupled with 6-bromothiazolo[4,5-b]pyridine (B3095511) and 6-bromo- alfa-chemistry.comorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyrimidine to generate the corresponding substituted products in good yields. google.com
The reaction is tolerant of a wide range of functional groups on both the halide and the alkyne partner, making it a versatile tool in organic synthesis.
In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the reactivity of the aryl halide is a critical factor. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and its efficiency is directly related to the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl).
Consequently, aryl iodides are generally more reactive than the corresponding aryl bromides. This means that couplings involving aryl iodides often proceed under milder conditions, at lower temperatures, and with lower catalyst loadings compared to those involving aryl bromides. While aryl bromides are effective substrates, their lower reactivity may necessitate the use of more active catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields. rsc.org For example, the synthesis of 1,2-bis(4-fluorophenyl)ethyne (B1312091) was achieved by coupling 4-bromofluorobenzene with 1-ethynyl-4-fluorobenzene (B14334) at 125 °C in DMSO. rsc.org The use of less reactive aryl chlorides typically requires specialized, highly active catalyst systems.
The efficiency and success of the Sonogashira coupling depend heavily on the optimization of the catalyst system and reaction parameters. A typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.
Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors are used, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). rsc.org The choice of phosphine (B1218219) ligands can also be crucial for stabilizing the catalyst and promoting the catalytic cycle.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetallation with the palladium complex.
Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is often used and can also serve as the solvent. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are also employed, particularly in amine-free protocols. rsc.org
Solvents: The choice of solvent depends on the substrates and the reaction temperature. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, and THF. rsc.orgrsc.org
The table below summarizes various conditions reported for Sonogashira couplings involving the 4-fluorophenylethynyl moiety, illustrating the range of successful catalyst systems and conditions.
| Aryl Halide Partner | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| 6-Bromothiazolo[4,5-b]pyridine | 4-Fluorophenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Good | google.com |
| 6-Bromo- alfa-chemistry.comorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyrimidine | 4-Fluorophenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Good | google.com |
| 4-Bromofluorobenzene | 1-Ethynyl-4-fluorobenzene | Pd(acac)₂ | CuI | K₃PO₄ | DMSO | 125 | 65 | rsc.org |
| Iodinated benzotriazole | 4-Fluorophenylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | DMF | RT | 79 | gla.ac.uk |
| 9-Bromo-5-styryltetrazolo[1,5-c]quinazoline | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ | CuI | K₂CO₃ | Not specified | 70 | Not specified |
Investigations into Copper-Free Sonogashira Variants
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, traditionally utilizes a palladium catalyst and a copper co-catalyst. wikipedia.org However, the use of copper can lead to the undesirable homocoupling of alkynes (Glaser-Hay coupling) and complicate purification processes, particularly in the synthesis of active pharmaceutical ingredients. nih.gov This has spurred investigations into copper-free Sonogashira variants.
Recent developments have shown that the mechanism of copper-free alkynylation can operate through a process where palladium plays a dual role, negating the need for a copper co-catalyst. nih.gov Various palladium catalysts and ligands have been explored to facilitate this transformation. For instance, palladium complexes with nitrogen-containing ligands like pyridines and pyrimidines have demonstrated efficacy in catalyzing the copper-free coupling of aryl halides with terminal alkynes. wikipedia.org Specifically, a dipyridylpalladium complex has been successfully used for the coupling of aryl iodides and bromides in N-methylpyrrolidinone (NMP) at room temperature. wikipedia.org
The development of heterogeneous catalysts, such as palladium nanoparticles supported on functionalized magnetite (Fe3O4), offers an efficient and recyclable system for aerobic, copper- and phosphine-free Sonogashira reactions. nih.gov These catalysts have been shown to be effective for the alkynylation of aryl iodides and bromides with various terminal alkynes. nih.gov
A novel approach involves the simultaneous use of two different palladium pre-catalysts, one optimized for the oxidative addition to the aryl bromide and the other for the activation of the terminal alkyne. This strategy leads to a productive Pd-Pd transmetalation and has enabled the synthesis of substituted alkynes at room temperature with very low palladium loading. nih.gov
| Catalyst System | Substrates | Conditions | Yield | Reference |
| (PhCN)2PdCl2 / CataCXium A / Pd-PyMIC | 4-bromotoluene, phenylacetylene (B144264) | DABCO, acetonitrile, room temp. | 20% (initial screening) | nih.gov |
| Dipyridylpalladium complex | Aryl iodides/bromides, phenylacetylene | TBAA, NMP, room temp. | - | wikipedia.org |
| Fe3O4@SiO2@Pd–Slp | Aryl halides, terminal acetylenes | K2CO3, water/DMF, 90 °C | High | nih.gov |
| OxPdCy@clay | Aryl halides, terminal alkynes | PEG-200, 85 or 130 °C | High | nih.gov |
Other Transition Metal-Catalyzed Cross-Coupling Approaches
Beyond palladium, other transition metals have been investigated for their catalytic activity in cross-coupling reactions to form aryl-alkynyl bonds. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. eie.grprinceton.edu For instance, a highly efficient synthesis of 1,3-diynes has been developed through the nickel-catalyzed cross-coupling of alkynyl bromides with alkynyl aluminum reagents. sioc-journal.cnrsc.org This method demonstrates good to excellent yields for a variety of substrates. sioc-journal.cnrsc.org
The Hiyama cross-coupling, which involves the coupling of organosilanes with organic halides, is another important method for carbon-carbon bond formation. mdpi.com Palladium catalysts, such as palladium acetate, are often employed in these reactions. mdpi.com While not a direct synthesis of this compound, these methods are crucial for the subsequent derivatization and are relevant to the broader context of synthesizing complex molecules containing the 4-fluorophenylethynyl moiety.
Iron-catalyzed cross-coupling reactions have also shown promise, particularly for the coupling of alkyl electrophiles, expanding the toolbox for creating diverse molecular architectures. nih.gov
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Ni(OAc)2 / (o-furyl)3P | Cross-Coupling | Alkynyl bromides, Organoalane reagents | High efficiency, mild conditions, excellent yields (up to 94%) | rsc.org |
| Ni(acac)2 / DPPE | Cross-Coupling | Alkynyl bromides, Alkynyl aluminium reagents | Good to excellent yields (up to 90%) for 1,3-diynes | sioc-journal.cn |
| Palladium(0) | Hiyama Coupling | Organosilanes, Organic halides | Non-toxic, stable organosilane reagents | mdpi.com |
| Iron Catalysts | Cross-Coupling | Primary alkyl electrophiles, Alkylboron reagents | Useful for alkyl-alkyl bond formation | nih.gov |
Silylation and Stannylation Strategies Involving Alkynyl Bromides
Silylation and stannylation of alkynyl bromides are key strategies for the synthesis of versatile intermediates. pageplace.denih.gov These silylated and stannylated alkynes can then participate in various cross-coupling reactions, such as the Hiyama and Stille reactions, to introduce the alkynyl group into a target molecule. researchgate.net
A palladium-catalyzed silylation of alkynyl bromides with hydrosilanes has been developed, providing a route to alkynylsilanes. rsc.org For example, the reaction of (bromoethynyl)benzene (B1266612) with various hydrosilanes in the presence of a palladium catalyst yields the corresponding silylated alkynes. rsc.org
Cobalt-catalyzed cross-coupling reactions have also been utilized for the stereoselective synthesis of alkenyl silanes and stannanes from alkenyl acetates and silyl (B83357) or stannyl (B1234572) zinc reagents. researchgate.net This highlights the potential for transition metal catalysis in preparing these valuable synthetic intermediates. researchgate.net
| Reaction Type | Reagents | Catalyst | Product | Key Features | Reference |
| Silylation | Alkynyl bromide, Hydrosilane | Palladium | Alkynylsilane | Efficient C-Si bond formation | rsc.org |
| Stannylation | Alkenyl acetate, (nBu)3Sn-ZnCl•LiCl | Cobalt | Alkenylstannane | Stereoselective, mild conditions | researchgate.net |
Advanced Synthetic Protocols
Recent advancements in synthetic chemistry have introduced novel methods for the formation of C(sp)-C(sp2) bonds, including photoredox catalysis and fluoride-assisted activation.
Photoredox and Radical-Mediated Alkynylation Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of highly reactive radical intermediates under mild conditions. sioc-journal.cn This approach has been successfully applied to alkynylation reactions, offering a complementary strategy to traditional transition-metal-catalyzed methods. sioc-journal.cn
One strategy involves the use of alkynylbenziodoxoles as radical alkynylation reagents in photoredox catalysis. beilstein-journals.org These reagents have shown excellent reactivity in the alkynylation of radicals generated from various precursors. beilstein-journals.org Another approach utilizes the visible light-promoted coupling of alkynyl bromides with Hantzsch esters to produce internal alkynes in good to high yields. rsc.org
A photoinduced, catalyst-free inverse Sonogashira coupling has also been reported, where the photoactivation of iodoalkynes facilitates the C(sp2)-C(sp) cross-coupling. rsc.org This method provides an alternative route to alkynylated arenes under clean and mild conditions. rsc.org Furthermore, photoredox-catalyzed radical-mediated alkenylation of benzylsulfoniums has been achieved, demonstrating the versatility of this approach for C-C bond formation. nih.gov
| Reaction Type | Reagents | Conditions | Key Features | Reference |
| Radical Alkynylation | Alkynylbenziodoxoles, Radical precursors | Photoredox catalysis | Excellent radical alkynylation reactivity | beilstein-journals.org |
| C(sp3)-C(sp) Coupling | Alkynyl bromides, Hantzsch esters | Visible light, metal-free | Good to high yields of internal alkynes | rsc.org |
| Inverse Sonogashira Coupling | Iodoalkynes, Arenes | Photoinduced, catalyst-free | Clean and mild conditions | rsc.org |
| Radical Alkenylation | Benzylsulfoniums, Alkenes | Photoredox catalysis | Tolerates various functional groups | nih.gov |
Fluoride-Assisted Activation in Ethynylation Chemistry
Fluoride (B91410) ions can act as powerful activators in various chemical transformations. rug.nl In the context of ethynylation, fluoride-assisted activation of calcium carbide has been shown to be a simple and effective method for the ethynylation of aldehydes and ketones. nih.govamanote.com This process is thought to involve the generation of an acetylide "ate"-complex, which readily adds to carbonyl groups. nih.gov
While this method directly produces propargylic alcohols rather than this compound, it represents an important strategy for introducing the ethynyl (B1212043) group and could potentially be adapted for the synthesis of related structures. The use of fluoride additives has also been shown to enhance the activity and selectivity of various organometallic catalysts in other transformations. rug.nl For instance, silver(I) fluoride has been used to furnish arylalkynes. thieme-connect.de
Reactivity Profiles and Mechanistic Elucidation of 4 Fluorophenylethynyl Bromide Transformations
Chemical Reactivity of the Arylethynyl Bromide Functionality
The chemical reactivity of 4-fluorophenylethynyl bromide is governed by the electronic properties of the fluoro-substituted aryl group, the carbon-carbon triple bond (alkyne), and the carbon-bromine bond. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, while the ethynyl (B1212043) bromide group is a versatile functionality capable of participating in a variety of reactions.
Electrophilic and Nucleophilic Pathways at the Alkyne and Halogen Centers
The arylethynyl bromide functionality in this compound presents multiple sites for both electrophilic and nucleophilic attack.
At the Alkyne Center:
The carbon-carbon triple bond is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com In electrophilic addition reactions, an electrophile is attracted to the electron-rich alkyne. For instance, the addition of hydrogen halides (HX) to alkynes proceeds via an electrophilic attack on the alkyne, leading to the formation of a vinyl cation intermediate, which is then attacked by the halide anion. libretexts.orgchemguide.co.uk Similarly, halogens like bromine (Br₂) can add across the triple bond. The reaction is initiated by the polarization of the bromine molecule as it approaches the alkyne, with one bromine atom acting as an electrophile. libretexts.orglibretexts.orgsavemyexams.com This leads to the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield a dihaloalkene. libretexts.org
Conversely, the sp-hybridized carbon atoms of the alkyne are more electronegative than sp²- or sp³-hybridized carbons, which can make the acetylenic proton (if present) acidic. In the case of this compound, the terminal bromine atom significantly influences the reactivity. Nucleophilic attack can occur at the acetylenic carbon atom bonded to the bromine, leading to a substitution reaction.
At the Halogen Center:
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring, typically requires strong electron-withdrawing groups on the ring to activate it for attack. youtube.comyoutube.com The fluorine atom on the phenyl ring of this compound is an electron-withdrawing group, which could potentially facilitate nucleophilic attack on the aromatic ring, although the primary reactive site is generally the ethynyl bromide functionality.
Formation of Organometallic Reagents (e.g., Grignard Reagents)
A significant aspect of the chemical reactivity of this compound is its ability to form organometallic reagents, most notably Grignard reagents. This transformation involves the reaction of the aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The general reaction for the formation of a Grignard reagent from an aryl halide is as follows:
R-X + Mg → R-MgX
Where R is an aryl group and X is a halogen.
In the case of this compound, the reaction would be:
F-C₆H₄-C≡C-Br + Mg → F-C₆H₄-C≡C-MgBr
The carbon-magnesium bond in the resulting Grignard reagent, 4-fluorophenylethynylmagnesium bromide, is highly polarized, with the carbon atom being nucleophilic. This makes Grignard reagents potent nucleophiles and strong bases, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.
Detailed Mechanistic Investigations in Catalyzed Reactions
The utility of this compound is significantly enhanced through its participation in various catalyzed reactions, particularly cross-coupling reactions. Mechanistic studies of these transformations provide a deeper understanding of the reaction pathways and the roles of catalysts and intermediates.
Elucidation of Catalytic Cycles in Cross-Coupling Reactions (e.g., Sonogashira)
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would proceed via a catalytic cycle that is generally accepted to involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an arylethynyl bromide) in an oxidative addition step to form a Pd(II) intermediate. libretexts.org
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is deprotonated by a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product and regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.org
Variations of the Sonogashira reaction that are copper-free have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgucsb.edu In these cases, the mechanism is believed to involve direct reaction of the deprotonated alkyne with the Pd(II) intermediate.
Table 1: Key Steps in the Sonogashira Catalytic Cycle
| Step | Description |
| Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. |
| Transmetalation | The terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then transfers the alkyne group to the Pd(II) complex. |
| Reductive Elimination | The diorganopalladium(II) complex eliminates the final product, regenerating the Pd(0) catalyst. |
Understanding Radical Intermediates and Propagation in C-C Bond Formation
While many cross-coupling reactions are believed to proceed through ionic or organometallic intermediates, the involvement of radical pathways in certain C-C bond forming reactions cannot be discounted. Radical reactions typically involve three stages: initiation, propagation, and termination. libretexts.org
Initiation: This step involves the formation of a radical species, often through homolytic cleavage of a weak bond by heat or light. libretexts.org In the context of reactions involving this compound, a radical could potentially be generated at the carbon-bromine bond.
Propagation: Once a radical is formed, it can react with other molecules in a chain reaction. libretexts.org For instance, a radical derived from this compound could add across a double or triple bond of another molecule, generating a new radical that continues the chain.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.org
Radical mechanisms are particularly relevant in reactions initiated by radical initiators like AIBN (azobisisobutyronitrile) or under photochemical conditions. The formation of C-C bonds through radical pathways can offer alternative reactivity and selectivity compared to traditional ionic or organometallic methods. libretexts.org
Computational Approaches to Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. digitellinc.comresearchgate.net DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products along a reaction pathway.
For reactions involving this compound, such as the Sonogashira coupling, DFT studies can provide detailed insights into:
Intermediate Structures: The geometries of proposed intermediates, such as the Pd(II) complexes in the Sonogashira cycle, can be optimized to confirm their stability and electronic properties.
Ligand Effects: The influence of different phosphine (B1218219) ligands on the palladium catalyst can be computationally modeled to understand their impact on reaction efficiency and selectivity.
Alternative Pathways: DFT can be used to explore alternative or competing reaction pathways, such as the potential for radical mechanisms versus ionic mechanisms.
By providing a detailed, atomistic view of the reaction landscape, computational studies complement experimental investigations and contribute to a more complete understanding of the reactivity of this compound in catalyzed reactions.
Control of Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The strategic control of selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. In the transformations of this compound, a versatile building block, the ability to dictate the chemo-, regio-, and stereochemical outcome of its reactions is paramount for its effective utilization. The interplay of catalyst systems, reaction conditions, and substrate electronics governs the selective formation of desired products, often with high fidelity.
Chemoselectivity: Differentiating Reactive Sites
In molecules with multiple reactive centers, chemoselectivity refers to the preferential reaction of one functional group over others. For this compound, the primary sites of reactivity are the carbon-bromine bond at the ethynyl group and the carbon-fluorine bond on the phenyl ring. In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, remarkable chemoselectivity for the C(sp)-Br bond is routinely observed. This preference is attributed to the significantly lower bond dissociation energy of the C(sp)-Br bond compared to the aromatic C-F bond, and the facility of the oxidative addition of the C(sp)-Br bond to the palladium(0) catalyst.
Recent advancements in catalysis have demonstrated that selectivity can sometimes be switched by modifying the catalyst system or reaction conditions. For instance, in related dihalogenated systems, altering the palladium catalyst from a mononuclear species to a palladium cluster has been shown to switch the site of reaction. york.ac.uk While not specifically documented for this compound, these findings suggest that under specific catalytic regimes, reactivity at the C-F bond could potentially be induced, although this remains a significant challenge.
Regioselectivity: Controlling the Orientation of Addition
Regioselectivity, the preferential formation of one constitutional isomer over another, is a critical consideration in addition reactions involving the alkyne moiety of this compound. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction, when applied to terminal alkynes, is known to be highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgnih.gov This high degree of regiocontrol is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate that dictates the orientation of the azide (B81097) addition.
The table below illustrates the expected regioselective outcome of the CuAAC reaction with this compound and an organic azide.
| Reactants | Catalyst | Product | Regioselectivity |
| This compound + R-N₃ | Copper(I) | 1-(4-Fluorophenyl)-4-bromo-1,2,3-triazole | >99% 1,4-isomer |
In contrast, thermal, uncatalyzed Huisgen cycloadditions often lead to a mixture of 1,4- and 1,5-regioisomers, highlighting the crucial role of the copper catalyst in controlling the regiochemical outcome. nih.gov
Stereoselectivity: Dictating the Three-Dimensional Arrangement
Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions involving the triple bond of this compound, such as hydro- or carbometalation, the stereochemistry of the resulting vinyl metallic species is of great importance. For instance, the carbocupration of alkynes is known to proceed in a syn-selective manner, where the two new groups add to the same face of the alkyne. Subsequent reactions of the resulting vinylcopper intermediate would then proceed with retention of this stereochemistry.
While specific studies detailing the stereoselective reactions of this compound are not abundant in the readily available literature, general principles of alkyne chemistry can be applied. The choice of catalyst, ligands, and reaction conditions are known to be critical factors in influencing the stereochemical course of such additions. For example, in palladium-catalyzed three-component coupling reactions of aryl iodides, internal alkynes, and arylboronic acids, high levels of regio- and stereoselectivity have been achieved, leading to the formation of tetrasubstituted olefins.
The following table summarizes the general principles of selectivity control in key transformations applicable to this compound.
| Reaction Type | Selectivity Type | Controlling Factors | Typical Outcome |
| Sonogashira Coupling | Chemoselectivity | Catalyst (Palladium), Relative Bond Strengths | Selective reaction at the C(sp)-Br bond |
| Azide-Alkyne Cycloaddition | Regioselectivity | Catalyst (Copper(I)) | Exclusive formation of the 1,4-disubstituted triazole |
| Carbometalation | Stereoselectivity | Reagent (e.g., organocuprate), Mechanism | syn-Addition across the alkyne |
Further detailed research into the specific reactivity of this compound is necessary to fully elucidate the nuances of controlling chemo-, regio-, and stereoselectivity in its diverse transformations and to expand its utility in targeted organic synthesis.
Academic and Research Applications of 4 Fluorophenylethynyl Bromide in Organic Synthesis
Utilization in the Synthesis of Conjugated Systems and Advanced Materials
The distinct molecular architecture of 4-fluorophenylethynyl bromide makes it a sought-after precursor in the development of novel organic materials with specific electronic and physical properties. The presence of the fluorine atom can significantly influence the material's characteristics, including its stability, electron-accepting ability, and intermolecular interactions.
In the field of optoelectronics, there is a continuous search for new materials that can efficiently convert light into electricity or vice versa. Conjugated polymers, characterized by alternating single and multiple bonds, are at the forefront of this research due to their tunable electronic properties and potential for use in flexible and lightweight devices like organic photovoltaics (OPVs).
This compound can be utilized as a monomer in polymerization reactions, such as the Sonogashira cross-coupling reaction, to synthesize poly(phenylene ethynylene)s (PPEs) and other conjugated polymers. The incorporation of the fluorinated phenylethynyl unit into the polymer backbone can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in optimizing the performance of OPV devices researchgate.netnih.gov. While direct examples of this compound in OPV literature are not extensively documented, the principles of using fluorinated building blocks are well-established for enhancing the efficiency and stability of organic solar cells nih.gov. The electron-withdrawing nature of the fluorine atom can improve the electron-accepting properties of the resulting polymer, facilitating charge separation and transport within the photovoltaic device.
Table 1: Potential Impact of this compound on Organic Photovoltaic (OPV) Device Parameters
| Property | Influence of this compound Incorporation |
| Open-Circuit Voltage (Voc) | Can be increased due to the lowering of the HOMO energy level. |
| Short-Circuit Current (Jsc) | May be influenced by changes in the absorption spectrum and morphology. |
| Fill Factor (FF) | Can be improved through enhanced charge transport and optimized morphology. |
| Power Conversion Efficiency (PCE) | Overall efficiency can be enhanced by the cumulative positive effects on Voc, Jsc, and FF. |
This table is based on the general effects of fluorination on conjugated polymers for OPV applications.
The introduction of fluorine atoms into organic molecules can bestow unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics researchgate.net. This compound serves as a key building block for creating a variety of fluorinated functional materials. These materials find applications in diverse fields, from advanced coatings and electronics to pharmaceuticals researchgate.net.
The field of nanotechnology often requires the precise engineering of materials at the molecular level. This compound can be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling their integration into larger systems rsc.orgnih.gov. For example, the ethynyl (B1212043) group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching the molecule to a nanoparticle surface that has been pre-functionalized with azide (B81097) groups nih.govekb.eg.
This surface modification can be used to control the dispersibility of nanoparticles in different media, to introduce specific recognition sites, or to create a protective layer that enhances their stability nih.govdntb.gov.ua. The presence of the fluorine atom on the periphery of the functionalized nanoparticle can also be used to tune its surface energy and interaction with its environment.
Role in Radiopharmaceutical Chemistry and Positron Emission Tomography (PET) Imaging Precursors
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the detection of radiation from positron-emitting radionuclides, such as fluorine-18 (B77423) ([¹⁸F]), which are incorporated into biologically active molecules known as radiotracers. The development of efficient methods for introducing ¹⁸F into these molecules is a critical area of research in radiopharmaceutical chemistry.
Aryl bromides are valuable precursors for the synthesis of ¹⁸F-labeled aromatic compounds. This compound can serve as a precursor in radiolabeling reactions, where the bromine atom is replaced with the positron-emitting isotope ¹⁸F. This transformation can be achieved through various cross-coupling methodologies, with copper-mediated radiofluorination being a particularly promising approach frontiersin.orgnih.govacs.orgnih.govnih.govresearcher.life.
In a typical copper-mediated radiofluorination, a precursor like this compound would be reacted with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, in the presence of a copper catalyst. This method has been shown to be effective for the radiofluorination of a variety of aryl halides, offering a route to ¹⁸F-labeled PET tracers with high specific activity frontiersin.orgnih.govacs.orgnih.gov. The resulting ¹⁸F-labeled 4-fluorophenylethynyl moiety can then be further elaborated or is already part of a molecule designed to target specific biological processes.
Table 2: Key Parameters in the Synthesis of ¹⁸F-Labeled Compounds from Aryl Bromide Precursors
| Parameter | Description | Relevance to this compound |
| Precursor | The non-radioactive molecule containing a leaving group (e.g., bromine). | This compound serves as the precursor. |
| [¹⁸F]Fluoride Source | The source of the positron-emitting isotope, typically [¹⁸F]KF or [¹⁸F]TBAF. | Reacts with the precursor to introduce the ¹⁸F label. |
| Catalyst/Mediator | A substance that facilitates the radiofluorination reaction, often a copper salt. | Essential for activating the aryl bromide for nucleophilic fluorination. |
| Reaction Conditions | Temperature, solvent, and reaction time. | Optimized to achieve high radiochemical yield and purity. |
| Radiochemical Yield (RCY) | The percentage of the initial radioactivity that is incorporated into the desired product. | A critical measure of the efficiency of the labeling reaction. |
| Specific Activity | The amount of radioactivity per unit mass of the compound. | High specific activity is crucial for in vivo imaging to avoid pharmacological effects. |
The development of new and improved methods for the synthesis of radiopharmaceuticals is a continuous effort in medicinal chemistry. The use of aryl bromide precursors like this compound is part of a broader strategy to expand the range of molecules that can be labeled with ¹⁸F. Traditional methods for ¹⁸F-labeling often require harsh reaction conditions or are limited to activated aromatic systems.
Recent advancements have focused on the development of milder and more general methods for radiofluorination. Copper-mediated reactions, for instance, have emerged as a powerful tool for the ¹⁸F-labeling of both electron-rich and electron-poor aryl halides frontiersin.orgnih.govacs.orgnih.govnih.gov. Furthermore, the Sonogashira coupling of ¹⁸F-labeled aryl halides with terminal alkynes is another important strategy for constructing complex PET tracers organic-chemistry.orgucsb.edumdpi.comorganic-chemistry.orgnih.gov. In this context, a pre-labeled [¹⁸F]4-bromofluorobenzene could be coupled with an alkyne-containing molecule of interest. These methodological advancements are crucial for the timely and efficient production of novel PET tracers for disease diagnosis and drug development.
Development of Specialized Reagents and Ligands
This compound serves as a valuable precursor in the synthesis of specialized reagents and ligands that are instrumental in advancing organic synthesis. Its unique electronic and structural properties are exploited to create phosphonium (B103445) salts, ylides, and ligands for transition metal catalysis, thereby enabling novel chemical transformations.
Formation of Phosphonium Salts and Ylides
The synthesis of phosphonium salts from this compound is a key step in generating ylides for Wittig-type reactions. This transformation typically involves the reaction of this compound with a phosphine (B1218219), most commonly triphenylphosphine (B44618). The reaction proceeds via a nucleophilic substitution mechanism where the phosphorus atom of the phosphine attacks the electron-deficient carbon atom bearing the bromine, displacing the bromide ion to form the corresponding phosphonium salt.
This process is analogous to the general synthesis of phosphonium salts from alkyl halides. rsc.orgresearchgate.net The presence of the fluorine atom on the phenyl ring can influence the reactivity of the molecule. The general scheme for the formation of (4-fluorophenylethynyl)triphenylphosphonium bromide is presented below:
Reaction Scheme for Phosphonium Salt Formation
| Reactant 1 | Reactant 2 | Product |
|---|
Once the phosphonium salt is synthesized, it can be converted into a phosphorus ylide through deprotonation. This is typically achieved by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride. rsc.orgresearchgate.net The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus, resulting in a neutral compound with adjacent positive and negative charges, which is the ylide.
The resulting ylide, bearing the 4-fluorophenylethynyl moiety, is a reactive intermediate that can be used in the Wittig reaction to convert aldehydes and ketones into alkenes with the incorporation of the fluorinated phenylacetylene (B144264) group. rsc.orgresearchgate.net
Ligands for Transition Metal Catalysis (e.g., Gold(III) Cyclometallated Compounds)
The 4-fluorophenylethynyl group can be incorporated into larger molecular frameworks that serve as ligands for transition metal catalysis. The electronic properties imparted by the fluorine atom and the rigidity of the ethynyl group can influence the stability and catalytic activity of the resulting metal complexes.
In the context of gold catalysis, ligands derived from this compound can be used to form stable and catalytically active gold(III) complexes. Cyclometalation is a key process in this area, where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. While direct cyclometalation of a simple 4-fluorophenylethynyl ligand with gold(III) is not extensively documented, the 4-fluorophenyl group is a common substituent in ligands designed for such purposes. Coordination ligands with C and/or N donor atoms are often employed to stabilize the gold(III) ion. nih.gov
The synthesis of cyclometalated gold(III) compounds often involves the reaction of a suitable ligand precursor with a gold(III) salt. The resulting complexes have shown promise as catalysts in various organic transformations. For instance, cyclometalated gold(III) complexes are effective catalysts for the synthesis of propargylic amines.
The general approach involves designing a bidentate ligand that incorporates the 4-fluorophenyl moiety. This ligand then reacts with a gold(III) precursor, leading to the formation of a cyclometalated complex. The fluorine substituent can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the gold center.
Strategic Scaffolds for Complex Molecular Architectures
This compound is a versatile building block for the construction of complex molecular architectures, including substituted heterocyclic frameworks and polyfunctionalized aromatic and aliphatic systems. Its reactive alkyne and bromo functionalities allow for a variety of synthetic transformations.
Construction of Substituted Heterocyclic Frameworks
The carbon-carbon triple bond in this compound is a key functional group for the synthesis of heterocyclic compounds through cycloaddition reactions. For example, it can participate as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles to form five-membered heterocycles.
Additionally, the terminal alkyne can be utilized in annulation reactions to construct fused heterocyclic systems. While the direct use of this compound in all named reactions isn't explicitly detailed in readily available literature, the reactivity of the phenylethynyl moiety is well-established for forming heterocycles like thiazoles. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone. acs.org Analogously, derivatives of this compound can be envisioned to participate in similar cyclization strategies to afford substituted thiazoles and other related heterocycles.
Synthetic Pathways to Polyfunctionalized Aromatic and Aliphatic Systems
This compound serves as a valuable starting material for creating polyfunctionalized aromatic and aliphatic compounds. The bromoalkyne functionality allows for sequential or one-pot reactions to introduce multiple substituents.
One direct application is the synthesis of alkynyl thioethers through visible-light-triggered and Rhodamine B-catalyzed thiolation. In this reaction, 1-(bromoethynyl)-4-fluorobenzene (another name for this compound) reacts with various thiols to yield the corresponding (4-fluorophenyl)ethynyl sulfides. For example, its reaction with thiophenol, 2-methoxythiophenol, 3-methoxythiophenol, and 4-methoxythiophenol produces the corresponding alkynyl thioethers in moderate yields.
Examples of Thioether Synthesis from 1-(Bromoethynyl)-4-fluorobenzene
| Thiol Reactant | Product | Yield (%) |
|---|---|---|
| Thiophenol | ((4-Fluorophenyl)ethynyl)(phenyl)sulfane | 36 |
| 2-Methoxybenzenethiol | ((4-Fluorophenyl)ethynyl)(2-methoxyphenyl)sulfane | 61 |
| 3-Methoxybenzenethiol | ((4-Fluorophenyl)ethynyl)(3-methoxyphenyl)sulfane | 52 |
This reaction demonstrates the utility of this compound in introducing both an alkyne and a thioether functionality, leading to polyfunctionalized aromatic systems. The resulting products can be further manipulated through reactions of the alkyne or the aromatic ring to build more complex molecular structures.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthetic Routes for Fluorinated Alkynyl Halides
The synthesis of fluorinated alkynyl halides is increasingly being scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous waste and environmental impact. Future research is focused on developing synthetic protocols that are safer, more efficient, and environmentally benign.
One promising area is the replacement of hazardous reagents with safer alternatives. For instance, traditional bromination methods often use toxic and highly reactive molecular bromine (Br₂). A greener approach involves the in situ generation of Br₂ in a continuous flow system, for example, by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr). nih.gov This method minimizes the handling and storage of bulk bromine, enhancing laboratory safety. nih.gov Similarly, the development of novel fluorinating agents is a key goal. While the direct synthesis of 4-Fluorophenylethynyl bromide is specific, broader research into fluorination can provide transferable insights. For example, recent breakthroughs have shown that sulfonyl fluorides can be synthesized from readily available thiols and disulfides using safer reagents, a process that generates only non-toxic salts as byproducts. eurekalert.org The principles from such advancements could inspire new, greener pathways for introducing fluorine into precursors for alkynyl halides.
Exploration of Earth-Abundant Metal Catalysis in Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating carbon-carbon bonds and are a primary application for this compound. Historically, these reactions have been dominated by catalysts based on precious metals like palladium. However, due to the high cost and low natural abundance of these metals, a major research thrust is the development of catalytic systems based on earth-abundant first-row transition metals such as iron (Fe), copper (Cu), nickel (Ni), cobalt (Co), and manganese (Mn). thieme-connect.comthieme-connect.comresearchgate.net
These earth-abundant metals offer a more cost-effective and sustainable alternative for catalyzing key reactions like Suzuki-Miyaura, Kumada-Corriu, and Sonogashira couplings. mdpi.com Research has demonstrated that catalysts based on these metals can effectively facilitate the coupling of alkynyl metal reagents with aryl and vinyl halides to form substituted alkynes. thieme-connect.comthieme-connect.com For example, iron catalysts, such as FeCl₃, have been successfully used to couple alkynyl Grignard reagents with vinyl bromides and triflates. thieme-connect.com Similarly, cobalt complexes have been shown to be effective in the cross-coupling of alkynylzinc reagents with various halides. researchgate.net
| Metal | Catalyst Example | Reaction Type | Coupling Partners | Reference |
|---|---|---|---|---|
| Iron (Fe) | FeCl₃ | Kumada-Corriu type | Alkynyl Grignard Reagents + Vinyl Halides | thieme-connect.com |
| Cobalt (Co) | CoCl₂ | Kumada-Corriu type | Alkynylzinc Reagents + Cyclic Halides | researchgate.net |
| Nickel (Ni) | Ni Pincer Complex | Kumada-Corriu | Alkynyl Grignard Reagents + Alkyl Halides | researchgate.net |
| Copper (Cu) | Copper Complexes | Suzuki-Miyaura type | Aryl/Vinyl Halides + Boronic Acids | mdpi.com |
| Manganese (Mn) | MnCl₂ | Kumada-Corriu type | Alkynyl Grignard Reagents + Aryl Halides | thieme-connect.comthieme-connect.com |
Advanced Automation and Flow Chemistry in the Synthesis of this compound Derivatives
The synthesis of novel derivatives from this compound for applications in drug discovery and materials science can be significantly accelerated through automation and continuous flow chemistry. These technologies offer enhanced control, reproducibility, and scalability compared to traditional batch synthesis. uc.ptnih.gov
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior heat and mass transfer. uc.ptresearchgate.net This precise control is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. nih.govresearchgate.net For instance, the synthesis of fluorinated heterocycles like 4-fluoropyrazoles has been successfully demonstrated in a sequential, multi-step flow process, highlighting the potential for constructing complex molecules without isolating intermediates. beilstein-journals.orgbeilstein-journals.org Such a system could be adapted for the multi-step synthesis and subsequent derivatization of this compound, enabling rapid library generation. nih.gov
Integrating automation with flow systems allows for the creation of "push-button" synthesis platforms. nih.gov In such a system, a computer controls the entire synthetic sequence, from reagent delivery to purification. This has been demonstrated in the automated synthesis of complex drug molecules like prexasertib. nih.gov By developing a digital "chemical recipe file," the synthesis of a target molecule and its analogues can be executed on-demand, which dramatically speeds up the design-make-test-analyze cycle in medicinal chemistry. nih.govnih.gov This approach could be applied to generate a diverse library of compounds derived from this compound by simply changing the input reagents in the automated protocol. nih.gov
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Inherently safer due to small reactor volumes and superior heat control. | nih.govuc.pt |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient due to high surface-area-to-volume ratio. | uc.pt |
| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward; achieved by running the system for a longer duration. | uc.pt |
| Reproducibility | Can be variable due to inconsistent mixing and heating. | High reproducibility due to precise control over all parameters. | uc.pt |
| Automation | More complex to fully automate multi-step sequences. | Easily integrated with automated pumps and in-line purification/analysis. | nih.gov |
Synergistic Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by providing powerful tools for reaction prediction and optimization. researchgate.net These data-driven approaches can analyze vast chemical reaction databases to identify patterns and predict outcomes, thereby guiding chemists toward the most promising synthetic routes and conditions. beilstein-journals.orgnih.govchemrxiv.org
For a versatile building block like this compound, ML models can be employed to predict the success and yield of various cross-coupling reactions. These models can be categorized as global or local. Global models are trained on large, diverse reaction datasets and can provide initial condition recommendations for novel transformations. beilstein-journals.orgnih.gov Local models are fine-tuned on a specific reaction class, allowing for more precise optimization of parameters like catalyst, solvent, and temperature to maximize yield. beilstein-journals.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
